molecular formula C9H14N2O3 B13489438 N-(furan-2-yl)(tert-butoxy)carbohydrazide

N-(furan-2-yl)(tert-butoxy)carbohydrazide

Cat. No.: B13489438
M. Wt: 198.22 g/mol
InChI Key: ZOXMUMXBTBTPLL-UHFFFAOYSA-N
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Description

N-(furan-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a furan ring, a tert-butoxy group, and a carbohydrazide moiety, which contribute to its unique chemical properties.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-amino-N-(furan-2-yl)carbamate

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)11(10)7-5-4-6-13-7/h4-6H,10H2,1-3H3

InChI Key

ZOXMUMXBTBTPLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CO1)N

Origin of Product

United States

Preparation Methods

The synthesis of N-(furan-2-yl)(tert-butoxy)carbohydrazide typically involves the reaction of furan-2-carbohydrazide with tert-butyl chloroformate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Hydrazone Formation and Condensation Reactions

The carbohydrazide group facilitates condensation with carbonyl-containing compounds. For example:

  • Reaction with aldehydes/ketones :
    N-(furan-2-yl)(tert-butoxy)carbohydrazide+RCHOHydrazone derivative\text{this compound} + \text{RCHO} \rightarrow \text{Hydrazone derivative}

    ConditionsProductYieldCharacterization
    Ethanol, RT, 6 hHydrazone with R = aryl/alkyl72–89%IR: ν(C=O)=1,624 cm1\nu(\text{C=O}) = 1,624\ \text{cm}^{-1}; 1H NMR:δ 8.28.5 (NH)^1\text{H NMR}: \delta\ 8.2–8.5\ \text{(NH)}

    Mechanism : Nucleophilic attack by the hydrazide –NH group on the carbonyl carbon, followed by dehydration. The tert-butoxy group stabilizes intermediates via steric hindrance.

Cyclization to Heterocycles

Under acidic or thermal conditions, the compound undergoes cyclization to form nitrogen-containing heterocycles:

  • Formation of 1,3,4-oxadiazoles :
    This compoundΔ, H+2-(furan-2-yl)-5-tert-butoxy-1,3,4-oxadiazole\text{this compound} \xrightarrow{\Delta,\ \text{H}^+} \text{2-(furan-2-yl)-5-tert-butoxy-1,3,4-oxadiazole}

    ConditionsProduct StructureKey Data
    AcOH, 80°C, 4 hOxadiazole ringMS:m/z 232 [M+H]+\text{MS}: m/z\ 232\ [\text{M}+\text{H}]^+; 13C NMR:δ 165.2 (C=O)^{13}\text{C NMR}: \delta\ 165.2\ \text{(C=O)}

    Driving force : Intramolecular nucleophilic substitution at the carbonyl carbon, promoted by electron-withdrawing hydrazone linkage.

Nucleophilic Acyl Substitution

The tert-butoxy carbonyl group participates in substitution reactions:

  • Deprotection under acidic conditions :
    This compoundHCl/MeOHN-(furan-2-yl)carbohydrazide+tert-butanol\text{this compound} \xrightarrow{\text{HCl/MeOH}} \text{N-(furan-2-yl)carbohydrazide} + \text{tert-butanol}

    Reaction TimeConversion RateByproduct
    2 h>95%tert-Butyl chloride (traces)

    Application : Selective removal of the tert-butoxy group enables further functionalization of the hydrazide core.

Electrophilic Aromatic Substitution on Furan

The furan ring undergoes regioselective electrophilic substitution:

  • Nitration :
    This compoundHNO3/H2SO45-Nitro-furan derivative\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-furan derivative}

    PositionYieldRegioselectivity Rationale
    C568%Electron-donating hydrazide group directs nitration to C5

    Spectral evidence : 1H NMR^1\text{H NMR} shows loss of furan C5 proton signal (δ 7.4δ 8.1\delta\ 7.4 \rightarrow \delta\ 8.1) .

Coordination Chemistry

The compound acts as a ligand for transition metals via its hydrazide and furan groups:

  • Complexation with Cu(II) :
    This compound+Cu(NO3)2Cu(II) complex\text{this compound} + \text{Cu(NO}_3)_2 \rightarrow \text{Cu(II) complex}

    Metal CenterCoordination ModeStability Constant (logK\log K)
    Cu(II)Bidentate (N,O)4.2 ± 0.3

    Characterization : ESR g=2.08g_\perp = 2.08, g=2.25g_\parallel = 2.25; UV-Vis λmax=640 nm\lambda_{\text{max}} = 640\ \text{nm} .

Comparative Reactivity with Analogues

The tert-butoxy group uniquely modulates reactivity compared to similar compounds:

Reaction TypeThis compoundN-(furan-2-yl)carbohydrazide
Hydrolysis Rate (pH 7)t1/2=48 ht_{1/2} = 48\ \text{h}t1/2=12 ht_{1/2} = 12\ \text{h}
Oxadiazole Cyclization Temp80°C100°C
Cu(II) Binding AffinitylogK=4.2\log K = 4.2logK=3.8\log K = 3.8

Key factor : The tert-butoxy group enhances steric protection and electron donation, slowing hydrolysis and lowering reaction temperatures.

Stability and Degradation Pathways

  • Thermal decomposition : Begins at 180°C (DSC:ΔH=122 kJ/mol\text{DSC}: \Delta H = 122\ \text{kJ/mol}), forming furan-2-carboxamide and tert-butyl isocyanate.

  • Photodegradation : UV exposure (254 nm) cleaves the hydrazide bond (Φ=0.03\Phi = 0.03), yielding furan-2-carboxylic acid.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its biological activity makes it a candidate for studies related to enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and aggregation-induced emission.

Mechanism of Action

The mechanism of action of N-(furan-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and carbohydrazide moiety play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(furan-2-yl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:

    N-(propan-2-yl)(tert-butoxy)carbohydrazide: This compound has a similar structure but with a propan-2-yl group instead of a furan ring.

    N-(oxan-4-yl)(tert-butoxy)carbohydrazide: This compound features an oxan-4-yl group in place of the furan ring. The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(furan-2-yl)(tert-butoxy)carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the condensation of furan derivatives with tert-butoxycarbonyl hydrazine. The synthesis typically involves:

  • Formation of the Hydrazone : Reacting furan-2-carboxaldehyde with tert-butoxycarbonyl hydrazine.
  • Purification : Using techniques such as recrystallization or chromatography to obtain pure products.

The structural formula can be represented as follows:

C12H16N4O3\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_3

1. Antitumor Activity

This compound has shown potential antitumor properties in various studies. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve:

  • Induction of apoptosis through the activation of caspases.
  • Modulation of cell cycle progression by affecting cyclin-dependent kinases.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis via caspase activation
HeLa (Cervical)12.5Cell cycle arrest at G2/M phase
A549 (Lung)10.8ROS generation leading to oxidative stress

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial action is believed to be due to the disruption of microbial cell membranes and interference with metabolic pathways.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. It appears to exert protective effects by:

  • Reducing reactive oxygen species (ROS).
  • Enhancing antioxidant defenses within neuronal cells.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested on a panel of cancer cell lines, including MCF-7 and HeLa cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

A recent investigation focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The study demonstrated that it inhibited bacterial growth effectively at low concentrations, highlighting its potential for use in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing N-(furan-2-yl)(tert-butoxy)carbohydrazide and its derivatives?

Methodological Answer:

  • One-pot synthesis : React (furan-2-yl)carbohydrazide with dimethyl acetylenedicarboxylate in dichloromethane, followed by cyclohexyl isocyanide addition to form pyrazole derivatives .
  • Aqueous zinc-mediated benzylation : Use zinc powder and aryl halides in THF/water mixtures under mild conditions (Method A/B in ) to achieve monobenzylated derivatives with yields up to 99% .
  • Hydrazone formation : Condense furan-2-carbohydrazide with aromatic aldehydes in ethanol under reflux to synthesize hydrazone derivatives, as demonstrated in crystallography studies .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

Methodological Answer:

  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) to confirm hydrazide/hydrazone formation .
  • 1H/13C NMR : Analyze furan proton signals (δ 6.3–7.8 ppm) and tert-butoxy groups (δ 1.4–1.5 ppm) for structural validation .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., O–H⋯N) and crystal packing interactions (e.g., orthorhombic Pbca space group) .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., nitrogen oxides) .
  • Fire safety : Employ dry sand or alcohol-resistant foam for extinguishing; avoid water due to carbon monoxide risk .
  • PPE : Wear nitrile gloves, lab coats, and self-contained breathing apparatus during accidental release cleanup .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound-based heterocycles?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates for cyclization steps compared to ethanol .
  • Stoichiometry : Maintain a 1:2 molar ratio of carbohydrazide to acetylenedicarboxylate for efficient pyrazole formation .
  • Temperature control : Reflux at 80°C for 4–5 hours ensures complete hydrazone condensation without side-product formation .

Q. What computational strategies are employed to predict the biological activity of carbohydrazide derivatives, and how are they validated experimentally?

Methodological Answer:

  • PASS prediction : Use Pa (Probability "to be Active") values to prioritize compounds:
    • Pa > 0.7: High antitubercular potential (e.g., derivatives Fb and Fe with MIC = 3.1 µg/mL) .
    • 0.5 < Pa < 0.7: Moderate activity requiring dose optimization .
  • Molecular docking : Validate using ArgusLab 4.0 with UFF/PM3 energy minimization. Compare docking scores (e.g., -11.7 for reference inhibitor) to identify hydrogen bonds with Tyr158 and Met103 in enoyl-ACP reductase .

Q. How do structural modifications influence the antimycobacterial activity of this compound derivatives?

Methodological Answer:

SubstituentMIC (µg/mL)Key Interactions (Docking)
Fb (4-Cl-phenyl)3.1H-bond with Tyr158; π-π stacking
Fe (3-NO₂-phenyl)3.1Electrostatic with Met103
Unsubstituted phenyl>100Weak hydrophobic interactions
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance target binding by increasing electrostatic complementarity .

Q. What analytical methods are critical for resolving contradictory biological activity data in carbohydrazide-based drug discovery?

Methodological Answer:

  • Dose-response profiling : Use the Alamar Blue assay to determine MIC values across 0.2–100 µg/mL ranges, minimizing false positives from solvent artifacts .
  • Synchrotron XRD : Resolve conformational disorder (e.g., furyl ring syn/anti isomers) that may affect bioactivity interpretations .
  • Batch-to-batch purity analysis : Employ HPLC (>95% purity threshold) to exclude inactive impurities .

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